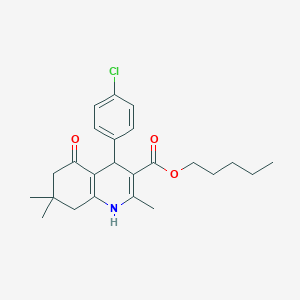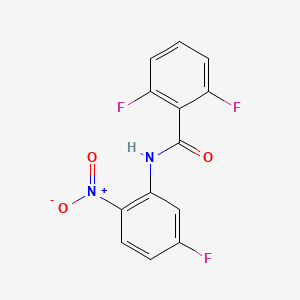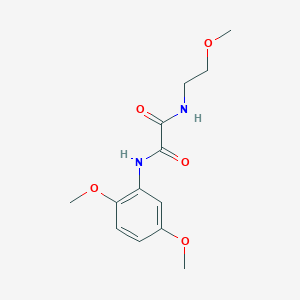![molecular formula C16H15N3O4S B4977944 2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide, commonly known as ANOTA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicine. ANOTA is a thioamide derivative of acetanilide, which exhibits potent anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of ANOTA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of nuclear factor-kappa B (NF-κB) signaling pathway. COX-2 is an enzyme that plays a crucial role in the production of inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting COX-2, ANOTA can reduce the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects. Moreover, ANOTA has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
ANOTA has been shown to exhibit potent anti-inflammatory, analgesic, and antioxidant properties in various in vitro and in vivo studies. In animal models of inflammation, ANOTA has been shown to reduce the levels of inflammatory mediators, such as prostaglandins, interleukins, and tumor necrosis factor-alpha. Moreover, ANOTA has been shown to reduce pain perception in animal models of nociception. Furthermore, ANOTA has been shown to possess potent antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ANOTA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases. Moreover, ANOTA has been shown to possess potent antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. However, one of the major limitations of ANOTA is its low solubility in water, which makes it difficult to administer orally. Moreover, ANOTA has not been extensively studied for its toxicity and pharmacokinetic properties, which need to be evaluated before its clinical use.
Orientations Futures
ANOTA has shown promising results in various in vitro and in vivo studies for its potential therapeutic applications. However, further studies are needed to evaluate its toxicity and pharmacokinetic properties. Moreover, the development of novel formulations and delivery systems for ANOTA can improve its solubility and bioavailability, thereby enhancing its clinical efficacy. Furthermore, the identification of novel targets and signaling pathways involved in the anti-inflammatory, analgesic, and antioxidant effects of ANOTA can lead to the development of more potent and specific analogs.
Méthodes De Synthèse
The synthesis of ANOTA involves the reaction of 4-nitroacetanilide with thioglycolic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield ANOTA. The purity of the synthesized compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
ANOTA has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and gout. Moreover, ANOTA has been shown to possess potent antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15(17-12-4-2-1-3-5-12)10-24-11-16(21)18-13-6-8-14(9-7-13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWSBFODQQIPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4977863.png)
![5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4977871.png)
![5-[(2-methoxy-3-pyridinyl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4977877.png)
![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4977891.png)
![1-benzyl-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B4977921.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)

